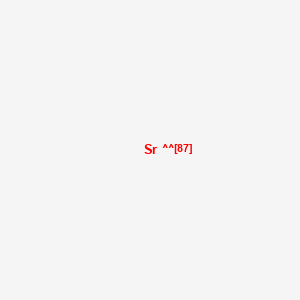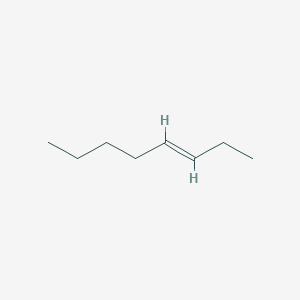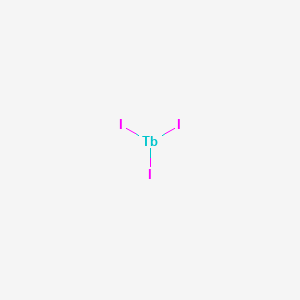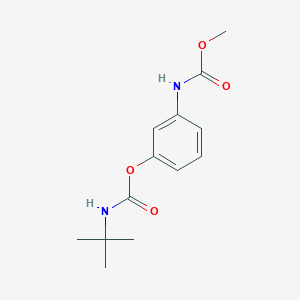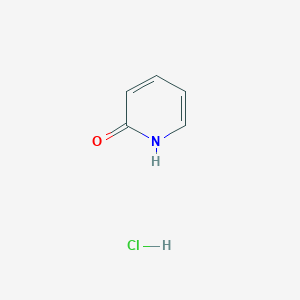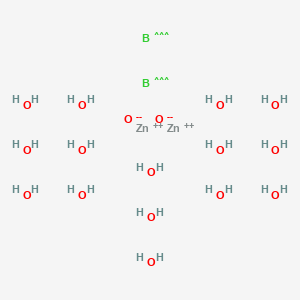
Boron zinc oxide (B6Zn2O11), hydrate (2:15)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron zinc oxide (B6Zn2O11), hydrate (2:15) is a compound that has attracted significant attention in scientific research due to its unique properties. This compound is a type of metal oxide that contains boron and zinc in its composition. The hydrate form of B6Zn2O11 is a solid substance that is stable under normal conditions. In
Mecanismo De Acción
The mechanism of action of Boron zinc oxide (B6Zn2O11), hydrate (2:15) is not fully understood. However, it is believed that the compound's unique structure and composition contribute to its properties. The boron and zinc atoms in Boron zinc oxide (B6Zn2O11), hydrate (2:15) are thought to play a significant role in its catalytic and photocatalytic activity.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Boron zinc oxide (B6Zn2O11), hydrate (2:15). However, some studies have suggested that the compound may have potential as an antibacterial agent. In one study, Boron zinc oxide (B6Zn2O11), hydrate (2:15) was found to exhibit antibacterial activity against Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Boron zinc oxide (B6Zn2O11), hydrate (2:15) in lab experiments is its unique properties, which make it suitable for a range of applications. However, one limitation is that the compound can be challenging to synthesize, and its properties can be affected by the synthesis method used.
Direcciones Futuras
There are several future directions for the study of Boron zinc oxide (B6Zn2O11), hydrate (2:15). One area of research is the development of new synthesis methods that can produce the compound more efficiently. Another direction is the exploration of Boron zinc oxide (B6Zn2O11), hydrate (2:15)'s potential applications in other fields, such as medicine and environmental science. Additionally, further research is needed to understand the mechanism of action of Boron zinc oxide (B6Zn2O11), hydrate (2:15) and its potential effects on human health and the environment.
Conclusion
In conclusion, Boron zinc oxide (B6Zn2O11), hydrate (2:15) is a compound that has unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boron zinc oxide (B6Zn2O11), hydrate (2:15) have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Métodos De Síntesis
The synthesis of Boron zinc oxide (B6Zn2O11), hydrate (2:15) can be achieved through various methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the use of a precursor solution that is converted into a solid material through a series of chemical reactions. The hydrothermal method involves the use of high-pressure and high-temperature conditions to promote the formation of the compound. The solid-state reaction method involves the mixing of the reactants at high temperatures to produce the compound.
Aplicaciones Científicas De Investigación
Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been extensively studied for its potential applications in various fields, including catalysis, photocatalysis, and electrochemistry. In catalysis, Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been shown to exhibit excellent performance in the oxidation of organic compounds. In photocatalysis, Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been found to have high photocatalytic activity and can be used in the degradation of pollutants. In electrochemistry, Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been used as an electrode material in batteries and supercapacitors.
Propiedades
Número CAS |
12447-61-9 |
|---|---|
Nombre del producto |
Boron zinc oxide (B6Zn2O11), hydrate (2:15) |
Fórmula molecular |
B2H30O17Zn2 |
Peso molecular |
454.6 g/mol |
InChI |
InChI=1S/2B.15H2O.2O.2Zn/h;;15*1H2;;;;/q;;;;;;;;;;;;;;;;;2*-2;2*+2 |
Clave InChI |
DSNJRURNQLXBCU-UHFFFAOYSA-N |
SMILES |
[B].[B].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[Zn+2].[Zn+2] |
SMILES canónico |
[B].[B].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[Zn+2].[Zn+2] |
Otros números CAS |
12447-61-9 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



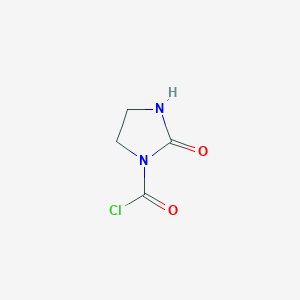
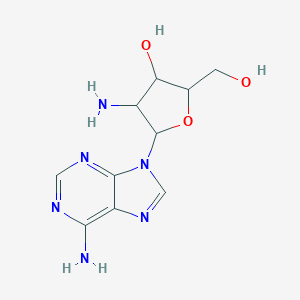
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
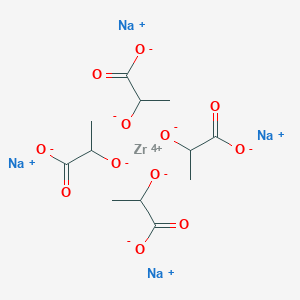
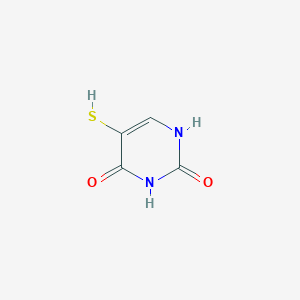
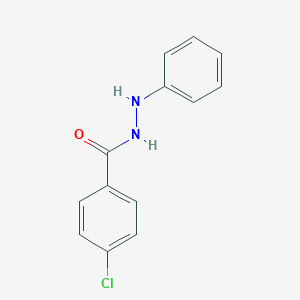
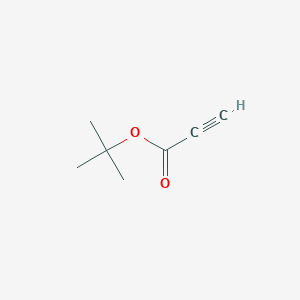
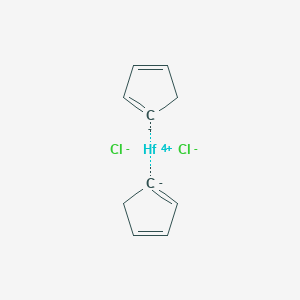
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
